2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other compounds. It includes studying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthetic and Biological Potentials
This compound, as part of the broader family of N-derivatives of chlorophenoxyacetamide, shows potential in various scientific research applications. The structural and physical characterization of such compounds, including their powder diffraction data, supports their utility as potential pesticides, showcasing the diverse applications of these N-derivatives in agriscience and chemistry. These derivatives exhibit significant promise due to their structural complexity and bioactivity, underlining their potential in creating more effective and environmentally friendly pest control solutions (Olszewska et al., 2011).
Antiallergic and Antihistaminic Activities
Investigations into similar structural analogs of the compound reveal its potential in mediating antiallergic and antihistaminic effects. Specifically, compounds within this structural class have been evaluated for their efficacy in passive foot anaphylaxis and guinea pig anaphylaxis assays, indicative of their antiallergic capabilities. This aligns with the broader research interest in piperazine derivatives for their selective histamine receptor antagonism, which is crucial for treating allergic reactions, including urticaria and allergic rhinitis (Walsh et al., 1990).
Antimicrobial and Anticancer Potential
Further research into related compounds emphasizes their antimicrobial and anticancer activities. A study on synthesized derivatives highlighted significant antimicrobial effectiveness against standard pathogens, paralleled by notable anticancer activity in vitro. Such findings suggest the potential of these compounds in therapeutic applications against microbial infections and cancer, contributing to the ongoing search for novel, efficacious treatment options (Mehta et al., 2019).
Analgesic Applications
Moreover, the analgesic properties of structurally related compounds, as demonstrated through in vivo models of pain, suggest a promising avenue for the development of new pain management therapies. The ability of these compounds to inhibit sodium channels in dorsal root ganglia neurons highlights their potential utility in treating inflammatory and neuropathic pain, expanding the therapeutic applications of this chemical class (Kam et al., 2012).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions based on the current understanding of the compound.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClFN4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPYXJHJIUJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide |
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